Cetefloxacin
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Overview
Description
Cetefloxacin is a broad-spectrum antibacterial compound belonging to the fluoroquinolone class. It is known for its efficacy against a variety of bacterial infections, including those caused by Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae . The molecular formula of this compound is C20H16F3N3O3, and it exhibits good pharmacokinetic properties in animal models .
Preparation Methods
The synthesis of Cetefloxacin involves multiple steps, starting from the preparation of key intermediates. One common synthetic route includes the use of tetrafluorobenzoic acid as a raw material. The process involves the addition of a solvent to the crude compound, followed by the addition of aminopropanol. The reaction mixture is then subjected to cyclization and further reactions with N-methylpiperazine . The final product is obtained after purification and crystallization steps.
Chemical Reactions Analysis
Cetefloxacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions, particularly at the fluorine atoms, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cetefloxacin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of fluoroquinolone chemistry and reaction mechanisms.
Biology: this compound is employed in microbiological studies to understand bacterial resistance mechanisms.
Industry: This compound is explored for its use in developing antibacterial coatings and materials.
Mechanism of Action
Cetefloxacin exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, this compound prevents the supercoiling and replication of bacterial DNA, leading to bacterial cell death .
Comparison with Similar Compounds
Cetefloxacin is compared with other fluoroquinolones such as ciprofloxacin, levofloxacin, and ofloxacin. While all these compounds share a similar mechanism of action, this compound is unique due to its specific structural modifications, which enhance its efficacy against certain bacterial strains . Similar compounds include:
- Ciprofloxacin
- Levofloxacin
- Ofloxacin
This compound’s unique structural features, such as the presence of a 7-azetidin ring, contribute to its distinct pharmacological profile and make it a valuable compound in the fight against bacterial infections .
Properties
IUPAC Name |
7-(3-amino-2-methylazetidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3/c1-9-15(24)8-25(9)18-6-17-11(5-14(18)23)19(27)12(20(28)29)7-26(17)16-3-2-10(21)4-13(16)22/h2-7,9,15H,8,24H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDOHCZUKCZDEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869918 |
Source
|
Record name | 7-(3-Amino-2-methylazetidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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